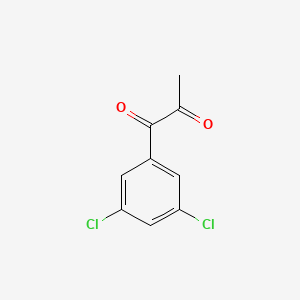![molecular formula C14H9F4NO B1301143 N-[4-(Trifluorométhyl)phényl]-2-fluorobenzamide CAS No. 2053-96-5](/img/structure/B1301143.png)
N-[4-(Trifluorométhyl)phényl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides, which are characterized by a benzene ring attached to an amide group. The presence of fluorine atoms in the structure suggests that it may have unique physical and chemical properties, potentially making it useful in various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds has been described in the literature. For instance, a practical synthesis of a compound with a similar trifluoromethylphenyl group was achieved by hydrogenation and N-alkylation reactions, as well as coupling reactions using reagents like T3P or EDCI-HOBt . Although the exact synthesis of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide is not detailed, the methodologies used in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated benzamides has been extensively studied using techniques such as X-ray diffraction. For example, the crystal structure of a related compound with a fluorobenzamido group was determined, revealing a triclinic space group and planar carbonyl and thiourea groups . Similarly, the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides showed that the aromatic rings in these molecules are inclined to one another at various angles . These studies provide insights into the possible molecular conformation of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide.
Chemical Reactions Analysis
The reactivity of fluorinated benzamides can be inferred from studies on similar compounds. For instance, iodobenzene-mediated intramolecular oxidative coupling has been used to synthesize spirooxindoles from substituted 4-hydroxyphenyl-N-phenylbenzamides . Additionally, perfluoro-N-fluoro-N-(4-pyridyl)methanesulphonamide has been shown to be a powerful electrophilic fluorinating agent, capable of introducing fluorine atoms into various substrates . These reactions highlight the potential reactivity of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide in electrophilic fluorination and coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide can be predicted based on the properties of structurally similar compounds. For example, the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides showed different dihedral angles between the benzene rings, which can affect their physical properties . The presence of fluorine atoms is known to influence the lipophilicity, stability, and reactivity of molecules, which could make N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide a compound of interest for further study in various fields, including drug design and development .
Applications De Recherche Scientifique
Découverte de médicaments
Le groupe trifluorométhyle, présent dans ce composé, est une caractéristique commune de nombreux médicaments approuvés par la FDA . Il est connu pour améliorer les activités pharmacologiques des molécules médicamenteuses . Par exemple, la fluoxétine, un antidépresseur, contient un groupe trifluorométhylphényle similaire .
Activité antibactérienne
Les dérivés de pyrazole substitués par du N-(trifluorométhyl)phényle, qui sont structurellement similaires au composé en question, ont montré une activité antibactérienne puissante . Ils sont des inhibiteurs de croissance efficaces des bactéries Gram-positives résistantes aux antibiotiques et empêchent le développement de biofilms par Staphylococcus aureus résistant à la méthicilline (SARM) et Enterococcus faecalis .
Synthèse des matériaux
Ce composé est largement utilisé dans la recherche scientifique pour la synthèse de matériaux. Ses propriétés uniques le rendent précieux pour diverses applications dans ce domaine.
Agent anticancéreux et antioxydant
Des composés ayant une structure similaire ont été rapportés comme ayant des propriétés anticancéreuses et antioxydantes . Cela suggère des applications potentielles du N-[4-(Trifluorométhyl)phényl]-2-fluorobenzamide dans la recherche et le traitement du cancer .
Applications électrochimiques
Le groupe trifluorométhylphényle peut être déposé sur la surface de l'électrode par oxydation électrochimique in situ . Ce procédé est une alternative prometteuse aux polymères à empreintes moléculaires .
Mécanisme D'action
Target of Action
Compounds with similar trifluoromethyl groups have been reported to interact with various targets, such as the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
Other compounds containing trifluoromethyl groups have been reported to act as potent uncouplers of oxidative phosphorylation in mitochondria . They also show high reactivity with thiols .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the germination of spores and the development of infection structures .
Result of Action
Compounds with similar structures have been reported to have antiproliferative activities against various human tumor cell lines .
Propriétés
IUPAC Name |
2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-12-4-2-1-3-11(12)13(20)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIJRCCTFZYRBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365243 |
Source


|
| Record name | 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2053-96-5 |
Source


|
| Record name | 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FLUORO-4'-(TRIFLUOROMETHYL)BENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)




![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)